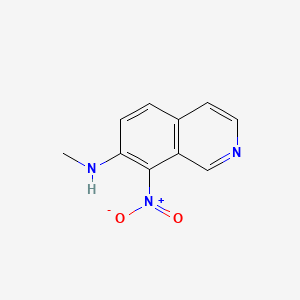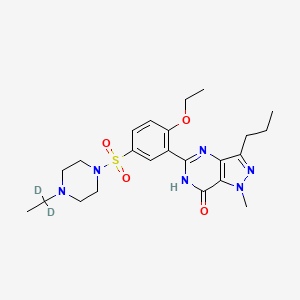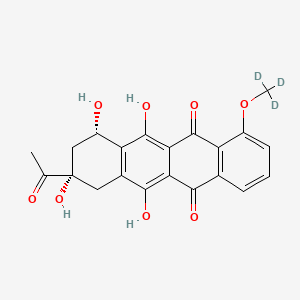
Daunomycinone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daunomycinone-d3 is a synthetic analog of the natural product daunomycin, which is a type of anthracycline antibiotic. It is a highly potent and selective inhibitor of DNA topoisomerase II, which is a key enzyme involved in the replication, transcription, and repair of DNA. Daunomycinone-d3 has been widely used in scientific research for its ability to inhibit the activity of DNA topoisomerase II, making it an invaluable tool for studying the effects of this enzyme in various biological processes.
科学的研究の応用
Daunomycinone-d3 has been widely used in scientific research to study the effects of DNA topoisomerase II inhibition. It has been used to study the effects of topoisomerase II inhibition on DNA replication, transcription, and repair, as well as the effects of topoisomerase II inhibitors on cancer cell death. In addition, daunomycinone-d3 has been used to study the effects of topoisomerase II inhibitors on the regulation of gene expression, as well as the effects of topoisomerase II inhibitors on apoptosis and autophagy.
作用機序
Daunomycinone-d3 inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from unwinding DNA. This prevents the enzyme from being able to replicate, transcribe, or repair DNA, thus inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
Daunomycinone-d3 has been shown to inhibit the activity of DNA topoisomerase II in a variety of biochemical and physiological systems. In vitro studies have demonstrated that daunomycinone-d3 can inhibit the activity of topoisomerase II in human cell lines, as well as in animal models. In addition, daunomycinone-d3 has been shown to inhibit the growth of tumor cells in animal models, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
The main advantage of using daunomycinone-d3 in laboratory experiments is its ability to selectively inhibit the activity of DNA topoisomerase II. This allows researchers to study the effects of topoisomerase II inhibition on various biological processes. However, daunomycinone-d3 is not without its limitations. It is not a highly potent inhibitor of topoisomerase II, and it can be toxic to certain cell types at higher concentrations.
将来の方向性
1. Further research into the effects of daunomycinone-d3 on various cancer cell lines, as well as its potential as an anti-cancer agent.
2. Investigation of the effects of daunomycinone-d3 on gene expression and its potential as a tool for gene regulation.
3. Further research into the effects of daunomycinone-d3 on apoptosis and autophagy.
4. Investigation of the effects of daunomycinone-d3 on other enzymes involved in DNA replication, transcription, and repair.
5. Exploration of the potential applications of daunomycinone-d3 in gene therapy.
6. Exploration of the potential applications of daunomycinone-d3 in drug development.
7. Investigation of the potential of daunomycinone-d3 as an immunosuppressant.
8. Exploration of the potential applications of daunomycinone-d3 in the treatment of infectious diseases.
9. Investigation of the potential of daunomycinone-d3 as an anti-inflammatory agent.
10. Exploration of the potential of daunomycinone-d3 as a tool for studying the effects of topoisomerase II inhibition on various biological processes.
合成法
Daunomycinone-d3 is synthesized through a multi-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-hydroxy-3-methoxyaniline in the presence of a base to form the intermediate 4-hydroxy-3-methoxy-2-methylbenzimidazole. This intermediate is then reacted with dimethyl sulfate and hydrochloric acid to form the final product, daunomycinone-d3.
特性
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-QRKUCEJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daunomycinone-d3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)



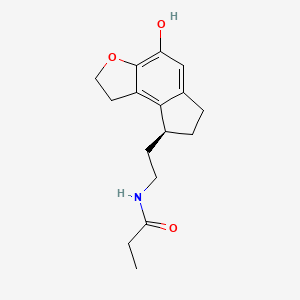
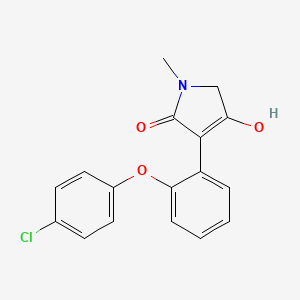
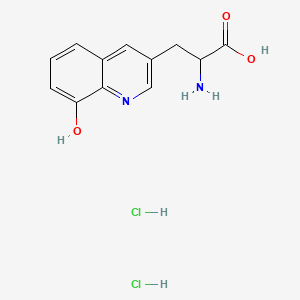
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
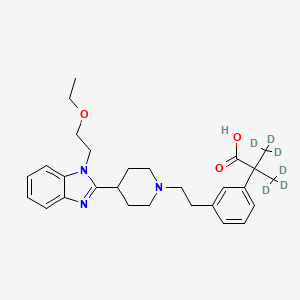
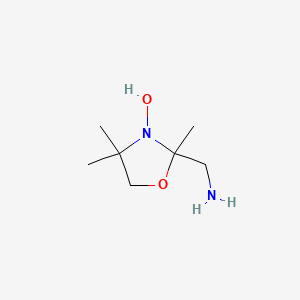
![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
